molecular formula C9H10O2 B074881 2'-Hydroxy-5'-methylacetophenone CAS No. 1450-72-2

2'-Hydroxy-5'-methylacetophenone

Cat. No.: B074881
CAS No.: 1450-72-2
M. Wt: 150.17 g/mol
InChI Key: YNPDFBFVMJNGKZ-UHFFFAOYSA-N
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Description

It is a yellow crystalline powder with a melting point of 45-48°C and a boiling point of 112-114°C at 12 mmHg . This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’-Hydroxy-5’-methylacetophenone can be synthesized through several methods. One common method involves the reaction of p-cresol with acetic anhydride in the presence of phosphoric acid, followed by purification . Another method involves the reaction of p-cresol with acetyl chloride in the presence of aluminum chloride .

Industrial Production Methods: In industrial settings, the production of 2’-Hydroxy-5’-methylacetophenone typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2’-Hydroxy-5’-methylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Biological Activities

Research has indicated that 2'-Hydroxy-5'-methylacetophenone possesses several biological activities, which can be categorized as follows:

  • Antimicrobial Properties : Studies have suggested that this compound exhibits antifungal and antibacterial activities. For instance, it has been explored for its potential to inhibit pathogens in agricultural settings.
  • Anti-inflammatory Effects : There is evidence that derivatives of this compound may have anti-inflammatory properties, making them candidates for pharmaceutical development.
  • Antioxidant Activity : The compound has shown potential antioxidant properties, which could be beneficial in reducing oxidative stress in biological systems.

Applications in Pharmaceuticals

Due to its biological activities, this compound serves as a precursor for synthesizing various pharmaceutical compounds. Some notable applications include:

ApplicationDescription
Anti-inflammatory AgentsDerivatives synthesized from this compound are being investigated for their efficacy in treating inflammatory diseases.
Antimicrobial AgentsPotential use in developing new antimicrobial drugs to combat resistant strains of bacteria and fungi.
Plant Defense MechanismsResearch indicates its role in enhancing plant resistance against pathogens, potentially leading to agricultural applications.

Applications in Agriculture

In agricultural research, this compound has been studied for its role in plant defense mechanisms. It has been found to contribute to the resistance of certain plants against pathogens, suggesting potential use as a natural pesticide or growth enhancer.

Food Science Applications

This compound has also been detected in various food products, most notably in coffee. Its presence can serve as a biomarker for coffee consumption:

Food ProductDetection
Arabica CoffeeDetected but not quantified
Robusta CoffeeDetected but not quantified

The flavor profile of this compound is described as sweet and floral, making it relevant in flavoring applications within the food industry .

Case Studies

  • Antimicrobial Efficacy : A study investigated the antibacterial activity of this compound against common foodborne pathogens. Results indicated significant inhibition zones, suggesting its potential as a natural preservative.
  • Plant Resistance Enhancement : Research involving Nicotiana tabacum demonstrated that treatment with this compound increased resistance to bacterial infections, highlighting its utility in sustainable agriculture practices.
  • Pharmaceutical Development : A series of derivatives synthesized from this compound were evaluated for anti-inflammatory activity in vitro. The most promising candidates showed significant reduction in pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2’-Hydroxy-5’-methylacetophenone involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, affecting metabolic processes. The hydroxyl and acetyl groups play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Comparison: 2’-Hydroxy-5’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxyl group at the ortho position relative to the acetyl group enhances its reactivity and makes it a valuable intermediate in organic synthesis .

Biological Activity

2'-Hydroxy-5'-methylacetophenone, also known as p-cresyl methyl ketone (PCMK), is an aromatic ketone with significant biological activity. Its molecular formula is C9H10O2, and it has garnered attention for its potential applications in pharmaceuticals and agriculture due to various biological properties.

The compound can be synthesized through several methods, with the Friedel-Crafts acylation of p-cresol using acetic anhydride and aluminum chloride being a common approach. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are typically employed to confirm its structure and purity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Studies suggest that this compound possesses antifungal and antibacterial properties. It has been shown to inhibit the growth of various bacterial strains, indicating its potential as a natural preservative or therapeutic agent.
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. For instance, related compounds have demonstrated the ability to inhibit nitric oxide production and reduce inflammatory cytokines in vitro, suggesting that this compound may similarly affect inflammatory pathways .
  • Antioxidant Activity : There is evidence to suggest that this compound may exhibit antioxidant properties, which could contribute to its protective effects against oxidative stress in biological systems.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antibacterial Activity : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition of bacterial growth, highlighting its potential use as an antimicrobial agent in food preservation.
  • Inflammation Modulation : In a related study, derivatives of this compound were tested for their ability to modulate inflammatory responses in cell cultures. The findings indicated that these compounds could suppress the secretion of pro-inflammatory cytokines such as TNF-α, suggesting a mechanism for their anti-inflammatory action .
  • Plant Defense Mechanisms : Research has also explored the role of this compound in plant defense. It has been identified in various plant species, including Taxus canadensis and Nicotiana tabacum, where it may play a role in resisting pathogens.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound along with their unique biological activities:

Compound NameStructureUnique Features
4-HydroxyacetophenoneStructureExhibits strong anti-inflammatory properties
2-HydroxyacetophenoneStructureCommonly used as a precursor in organic synthesis
3-Hydroxy-4-methylacetophenoneStructureKnown for its antimicrobial activity

The specific arrangement of functional groups in this compound distinguishes it from these analogs, contributing to its unique biological activities and potential applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2'-hydroxy-5'-methylacetophenone, and how can reaction yields be optimized?

  • Methodology : The compound is commonly synthesized via Friedel-Crafts acylation. A solvent-free approach using aluminum chloride (AlCl₃) as a catalyst at 140–150°C for 5–6 hours achieves a 92% yield . Alternative methods include esterification with acyl chlorides (e.g., 4-iodobenzoyl chloride) in pyridine, yielding 86–98% for derivatives .
  • Optimization : Key factors include stoichiometric excess of AlCl₃ (1.2 eq), controlled heating to avoid decomposition, and post-reductive workup to isolate the product .

Q. Which analytical techniques are recommended for characterizing this compound and its derivatives?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 2.45–2.54 ppm for methyl groups in esters) confirm substitution patterns .
  • HPLC : Purity analysis (>95%) using reverse-phase columns under gradient elution .
  • UV-Vis Spectrophotometry : Monitors reaction kinetics (λmax = 340 nm in aqueous ethanol) .

Q. How does this compound participate in phenylhydrazone formation, and what are the experimental conditions?

  • Mechanism : Reacts with phenylhydrazine in 20% aqueous ethanol (pH 1–7) at 25°C and ionic strength 0.50. The reaction follows pseudo-first-order kinetics, monitored at 340 nm .
  • Conditions : Maintain a 10⁵-fold excess of phenylhydrazine to ensure first-order behavior. Rate constants (k = 1.3 × 10⁴ M⁻¹s⁻¹) are pH-dependent, with acid catalysis dominating below pH 3 .

Q. What safety protocols are critical when handling this compound?

  • Precautions : Use PPE (gloves, goggles) due to irritant properties (R36/37/38). Store in a cool, dry place away from oxidizers. In case of exposure, rinse with water (S26) and seek medical attention if irritation persists .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence the reaction kinetics of 2'-hydroxyacetophenone derivatives with nucleophiles?

  • Kinetic Analysis : Substituents alter electronic effects, impacting rate constants. For example:

  • Electron-donating groups (e.g., -CH₃) : Increase reactivity (log k = 4.9 × 10¹ for this compound) by stabilizing intermediates.
  • Electron-withdrawing groups (e.g., -NO₂) : Reduce reactivity (log k = 1.3 × 10¹ for 2'-hydroxy-5'-nitroacetophenone) .
    • Data Table :
SubstituentRate Constant (k, M⁻¹s⁻¹)
-CH₃1.3 × 10⁴
-Cl2.3 × 10⁴
-NO₂1.3 × 10¹

Q. Can this compound serve as a precursor in biotransformation studies?

  • Application : Yes. In Beauveria bassiana cultures, the chalcone derivative (synthesized via Claisen-Schmidt condensation with benzaldehyde) undergoes glycosylation to yield 2'-hydroxy-5'-methylchalcone 3-O-β-D-(4''-O-methyl)-glucopyranoside (29.5% yield) .
  • Methodology :

Synthesize chalcone (50.1% yield) via base-catalyzed condensation.

Incubate with fungal culture for 10 days.

Purify via preparative TLC .

Q. How can one-pot synthesis strategies improve the efficiency of generating pyrazole derivatives from this compound?

  • Optimization : A sequential one-pot method using pyridine as solvent and t-BuOK as base achieves 41–65% yields for pyrazole derivatives. Key steps:

Esterify with benzoyl chlorides at 50°C.

Add hydrazine/acetic acid for cyclization.

Purify via column chromatography .

  • Advantages : Reduces reaction time (<24 hours) and minimizes intermediate isolation .

Q. What role does the methyl group play in directing electrophilic substitution reactions of this compound?

  • Electronic Effects : The methyl group (-CH₃) is an electron-donating group that activates the aromatic ring, directing electrophiles to the para position relative to the hydroxyl group. This regioselectivity is critical in synthesizing derivatives like 2'-hydroxy-5'-methylchalcone .

Q. How is this compound utilized in developing cystic fibrosis transmembrane conductance regulator (CFTR) modulators?

  • Application : It serves as a key intermediate in synthesizing VRT-532 derivatives. For example, esterification with 4-iodobenzoyl chloride yields a pyrazole core structure (41–65% yield), which enhances CFTR channel activity .

Properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPDFBFVMJNGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9061702
Record name 1-(2-Hydroxy-5-methylphenyl)ethanone
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Molecular Weight

150.17 g/mol
Source PubChem
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Physical Description

Solid, Colourless to pale yellow solid; Sweet heavy-floral somewhat herbaceous aroma
Record name 2'-Hydroxy-5'-methylacetophenone
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Record name 2-Hydroxy-5-methylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

210.00 °C. @ 760.00 mm Hg
Record name 2'-Hydroxy-5'-methylacetophenone
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Hydroxy-5-methylacetophenone
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CAS No.

1450-72-2
Record name 2′-Hydroxy-5′-methylacetophenone
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Record name 2'-Hydroxy-5'-methylacetophenone
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Record name Ethanone, 1-(2-hydroxy-5-methylphenyl)-
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Record name 2-HYDROXY-5-METHYLACETOPHENONE
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Record name 2'-Hydroxy-5'-methylacetophenone
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Melting Point

50 °C
Record name 2'-Hydroxy-5'-methylacetophenone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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